1,2-Didecanoyl-sn-glycero-3-phosphocholine

Catalog No.
S651193
CAS No.
3436-44-0
M.F
C28H56NO8P
M. Wt
565.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Didecanoyl-sn-glycero-3-phosphocholine

CAS Number

3436-44-0

Product Name

1,2-Didecanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C28H56NO8P

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1

InChI Key

MLKLDGSYMHFAOC-AREMUKBSSA-N

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Synonyms

1,2-dicapryl-sn-3-glycerophosphocholine, 1,2-dicapryl-sn-glycero-3-phosphocholine, 1,2-didecanoylphosphatidylcholine, 1,2-didecanoylphosphatidylcholine, (L)-isomer, dicaprylphosphatidylcholine, didecanoyl-L-alpha-phosphatidylcholine

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a synthetic phospholipid []. Phospholipids are a class of molecules that are essential components of cell membranes []. DDPC is specifically classified as a phosphatidylcholine, which means it contains a choline group attached to its phosphate head group [].


Molecular Structure Analysis

The DDPC molecule consists of three main parts:

  • Glycerol Backbone: A glycerol molecule forms the backbone of the molecule, with a stereochemical configuration denoted as "sn" []. This refers to the specific arrangement of hydroxyl groups on the glycerol.
  • Fatty Acid Tails: Two deacanoiyl chains, each with ten carbons (decanoyl), are attached to the first two carbon atoms (1 and 2) of the glycerol backbone through ester linkages [].
  • Phosphate Head Group: A phosphate group is linked to the third carbon atom (3) of the glycerol backbone. This phosphate group is further attached to a choline molecule containing a positively charged quaternary amine group [].

The key feature of this structure is the amphipathic nature of the molecule. The fatty acid tails are hydrophobic (water-fearing) due to their long hydrocarbon chains, while the phosphate head group and choline are hydrophilic (water-loving) due to their ionic and polar character []. This amphipathic nature allows DDPC to form structures such as liposomes in water [].


Chemical Reactions Analysis

  • The synthesis likely involves the reaction of a glycerol derivative with deanoic acid to form the ester linkages [].
  • The phosphate head group can be introduced through a separate reaction step.
  • Commercial suppliers typically do not disclose the exact synthesis methods [, ].

DDPC can undergo hydrolysis, where the ester bonds between the fatty acid tails and the glycerol backbone are broken down by water molecules. This reaction is generally slow under physiological conditions but can be accelerated by enzymes or extreme pH [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available [, ].
  • Boiling Point: Decomposes before boiling [, ].
  • Solubility: Insoluble in water, but soluble in organic solvents like chloroform and methanol [, ].
  • Stability: Relatively stable under physiological conditions (aqueous solutions at body temperature and pH) [].

DDPC plays a role in studies related to drug delivery []. Due to its amphipathic nature, DDPC can self-assemble in water to form structures like liposomes []. Liposomes are spheres with a phospholipid bilayer surrounding an internal aqueous compartment []. These liposomes can be used to encapsulate drugs and deliver them to specific cells or tissues []. The mechanism of action for DDPC specifically involves its ability to form these liposomal structures.

Model Membrane System:

DDC's well-defined structure and biocompatible nature make it a valuable tool for creating model membrane systems. These systems mimic the structure and function of biological membranes, allowing researchers to study various cellular processes in a controlled environment. Studies have employed DDC-based model membranes to investigate membrane fluidity, protein-lipid interactions, and drug-membrane interactions [, ].

Drug Delivery Systems:

DDC has also been explored as a potential carrier for drug delivery. Its ability to form liposomes, spherical structures similar to cells, makes it a promising candidate for encapsulating and delivering therapeutic agents. Studies have shown that DDC-based liposomes can effectively deliver drugs to target sites, potentially improving drug efficacy and reducing side effects [, ].

XLogP3

7

UNII

66BXC7TK3J

Wikipedia

1,2-didecanoyl-sn-glycero-3-phosphocholine
1,2-dicapryl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1.Agerholm, C.,Bastholm, L.,Johansen, P.B., et al. Epithelial transport and bioavailability of intranasally administered human growth hormone formulated with the absorption enhancers didecanoyl-L-α-phosphatidylcholine and α-cyclodextrin in rabbits. Journa

Explore Compound Types